3-Methyl-1H-pyrazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

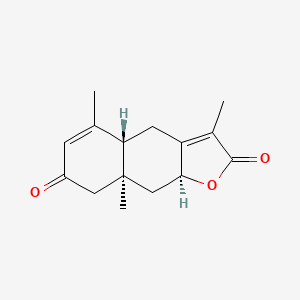

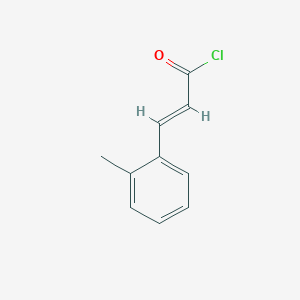

3-Methyl-1H-pyrazol-5-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also known as 1-methyl-1H-pyrazol-3-amine .

Molecular Structure Analysis

The molecular formula of 3-Methyl-1H-pyrazol-5-amine is C4H7N3 . The SMILES string representation is Cc1cc(N)[nH]n1 . The InChI key is FYTLHYRDGXRYEY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Methyl-1H-pyrazol-5-amine is a solid . It has a molecular weight of 97.12 . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“3-Methyl-1H-pyrazol-5-amine” is used in chemical synthesis. It is employed as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides . This application is crucial in the field of synthetic chemistry where it aids in the creation of new compounds.

Drug Discovery

N-heterocyclic amines, including “3-Methyl-1H-pyrazol-5-amine”, are valuable building blocks in drug discovery . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Reductive Amination

“3-Methyl-1H-pyrazol-5-amine” is used in reductive amination, a commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity . This process is important for the synthesis of many pharmaceuticals.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities . “3-Methyl-1H-pyrazol-5-amine” is used in the synthesis of these derivatives, proving to be a promising scaffold for the discovery of novel active pharmaceutical ingredients .

Preparation of N-heterocyclic Amines

“3-Methyl-1H-pyrazol-5-amine” is used in the preparation of N-heterocyclic amines . These amines are important functional groups in organic chemistry and are used in the preparation of various bioactive molecules and natural occurring products .

Synthesis of 4-Aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones

“3-Methyl-1H-pyrazol-5-amine” is used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones . This compound has potential applications in medicinal chemistry.

Safety and Hazards

Wirkmechanismus

Target of Action

3-Methyl-1H-pyrazol-5-amine is a versatile scaffold in organic synthesis and medicinal chemistry . It is known to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases . .

Mode of Action

It is known that the compound exhibits tautomerism, a phenomenon that may influence its reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

It is known that aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases . These interactions could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s solubility in various solvents suggests it may have good bioavailability .

Result of Action

It is known that the compound can be used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Action Environment

It is known that the compound exhibits tautomerism, a phenomenon that may be influenced by environmental factors .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 3-Methyl-1H-pyrazol-5-amine can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "3-Methyl-2-butanone", "Thiosemicarbazide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 3-Methyl-2-butanone is reacted with thiosemicarbazide in ethanol to form 3-methyl-4-thiosemicarbazide-2-butanone.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form 3-methyl-4-thiosemicarbazide-2-butanone hydrochloride salt.", "Step 3: The hydrochloride salt from step 2 is then reacted with sodium hydroxide in water to form 3-methyl-4-thiosemicarbazide-2-butanone free base.", "Step 4: The free base from step 3 is then cyclized by heating with hydrochloric acid to form 3-Methyl-1H-pyrazol-5-amine." ] } | |

CAS-Nummer |

113402-89-4 |

Produktname |

3-Methyl-1H-pyrazol-5-amine |

Molekularformel |

C4H7N3 |

Molekulargewicht |

97 |

Synonyme |

5-methyl-4H-pyrazol-3-amine |

Herkunft des Produkts |

United States |

Q & A

Q1: What are the typical applications of 3-Methyl-1H-pyrazol-5-amine in organic synthesis?

A1: 3-Methyl-1H-pyrazol-5-amine serves as a versatile building block in organic synthesis. Its primary amine group readily participates in condensation reactions, leading to various heterocyclic compounds. For example, it reacts with dimedone and aryl aldehydes to form pyrazoloquinolinones . It also reacts with arylaldehydes and 1,3-indanedione to synthesize pyrazolo-fused 4-azafluorenones (indeno[1,2-b]pyrazolo[4,3-e]pyridines) . Additionally, it serves as a precursor for the synthesis of 6-arylsubstituted pyrazolo [1,5-a] pyrimidines by reacting with diethyl 2-phenylmalonates .

Q2: Are there any specific reaction conditions favored when using 3-Methyl-1H-pyrazol-5-amine as a reagent?

A2: Research indicates that 3-Methyl-1H-pyrazol-5-amine participates in reactions under various conditions. For instance, the synthesis of pyrazoloquinolinones can be achieved under mild, solvent-free conditions using L-proline as a catalyst . Similarly, the formation of pyrazolo-fused 4-azafluorenones utilizes ionic liquids as catalysts at room temperature . These examples highlight the adaptability of 3-Methyl-1H-pyrazol-5-amine to different reaction environments.

Q3: Can you elaborate on the use of 3-Methyl-1H-pyrazol-5-amine in the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives?

A3: 3-Methyl-1H-pyrazol-5-amine acts as a key component in a three-component reaction with aldehydes and Meldrum’s acid to produce pyrazolo[3,4-b]pyridin-6(7H)-one derivatives. This reaction utilizes recyclable polyethylene glycol (PEG)-400 as the reaction medium, offering an environmentally friendly approach .

Q4: Has the tert-butyl group been explored as a protecting group for 3-Methyl-1H-pyrazol-5-amine?

A4: Yes, research indicates that the tert-butyl group can serve as a protecting group for 3-Methyl-1H-pyrazol-5-amine. The resulting 1-tert-Butyl-3-methyl-1H-pyrazole-5-amine can be synthesized efficiently and subsequently deprotected using trifluoroacetic acid . This protection strategy offers flexibility in synthetic routes by selectively manipulating the reactivity of the amine group.

Q5: Are there studies investigating the crystal structure and spectroscopic properties of compounds derived from 3-Methyl-1H-pyrazol-5-amine?

A5: Researchers have explored the structural aspects of compounds derived from 3-Methyl-1H-pyrazol-5-amine. For instance, 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole, synthesized using 3-Methyl-1H-pyrazol-5-amine, has been characterized using X-ray crystallography, thermal analysis (TGA-DSC), and various spectroscopic techniques .

Q6: Has computational chemistry been employed to study 3-Methyl-1H-pyrazol-5-amine derivatives?

A6: Yes, computational methods have been applied to study 3-Methyl-1H-pyrazol-5-amine derivatives. For example, Density Functional Theory (DFT) analyses were conducted on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine to investigate its molecular structure and non-linear optical properties . Similarly, DFT studies were performed to understand the electronic mechanisms involved in the formation of pyrazolo-fused 4-azafluorenones . These studies demonstrate the value of computational approaches for elucidating the properties and reactivity of these compounds.

Q7: Have any nanomagnetic catalysts been used in the synthesis of compounds involving 3-Methyl-1H-pyrazol-5-amine?

A7: Research indicates the successful application of a novel nanomagnetic catalyst tagged with Cl[DABCO-NO2]C(NO2)3 in the synthesis of pyrazolo[3,4-b]pyridines. This method utilizes an anomeric-based oxidation approach and highlights the potential of nanomaterials in facilitating efficient synthetic transformations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.